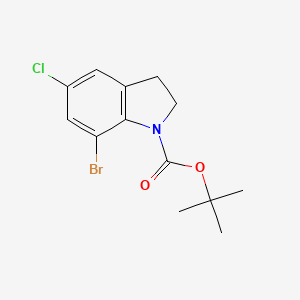

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate

Description

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate is a halogenated indoline derivative widely utilized as a synthetic intermediate in pharmaceutical chemistry. Its structure features a tert-butyl carbamate group at the 1-position of the indoline ring, with bromine and chlorine substituents at positions 7 and 5, respectively. This compound is pivotal in the synthesis of non-steroidal CYP enzyme inhibitors, which are explored for treating corticoid- and estrogen-related disorders .

The synthesis of such halogenated indoline derivatives typically involves nucleophilic substitution or catalytic halogenation. For example, tert-Butyl 5-bromoindoline-1-carboxylate (a structural analog) is synthesized via reaction of 5-bromoindoline with di-tert-butyl dicarbonate in the presence of NaHCO₃ and THF/water .

Properties

Molecular Formula |

C13H15BrClNO2 |

|---|---|

Molecular Weight |

332.62 g/mol |

IUPAC Name |

tert-butyl 7-bromo-5-chloro-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C13H15BrClNO2/c1-13(2,3)18-12(17)16-5-4-8-6-9(15)7-10(14)11(8)16/h6-7H,4-5H2,1-3H3 |

InChI Key |

DOLJDWUSPKRHEP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C1C(=CC(=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl 7-bromo-5-chloroindoline-1-carboxylate generally follows these key steps:

Starting Material Selection:

The synthesis often begins with an indoline or indole derivative, which may already bear one halogen substituent or be unsubstituted.-

- The 5-chloro substitution is introduced via chlorination using reagents such as N-chlorosuccinimide (NCS). This reaction is known to be slower and may require optimization or alternative methods such as continuous flow synthesis to improve yield and purity.

- The 7-bromo substitution is typically introduced via bromination using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.

Protection of the Indoline Nitrogen:

The nitrogen atom of the indoline is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate (Boc) protecting group, stabilizing the nitrogen and preventing side reactions during halogenation.Purification and Characterization:

The final product is purified by crystallization or chromatography and characterized by NMR, mass spectrometry, and sometimes X-ray crystallography.

Detailed Preparation Protocols

Halogenation Steps

Chlorination at the 5-Position:

- Performed using N-chlorosuccinimide (NCS) in the presence of a catalytic amount of ammonium acetate or under continuous flow conditions to enhance reaction rate and yield.

- Continuous flow synthesis has been demonstrated to provide superior throughput and product purity, avoiding tedious chromatographic purification.

- Reaction temperature is typically controlled to moderate levels (room temperature to mild heating).

- Example yield: variable but can be optimized to >80% under flow conditions.

Bromination at the 7-Position:

- Achieved by treatment with N-bromosuccinimide (NBS) in an appropriate solvent (e.g., acetonitrile or dichloromethane).

- The reaction is often catalyzed by ammonium acetate or similar additives to improve regioselectivity.

- Typical yields reported are in the range of 80–85%.

Nitrogen Protection (Boc Protection)

- The indoline nitrogen is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.

- Reaction is carried out at room temperature or slightly elevated temperatures to ensure complete carbamate formation.

- This step is crucial for stabilizing the nitrogen during halogenation and subsequent transformations.

Representative Reaction Scheme

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Indoline + Boc2O, Et3N, RT | tert-Butyl indoline-1-carboxylate | ~90 | Nitrogen protection |

| 2 | tert-Butyl indoline + NCS, catalytic NH4OAc, RT or continuous flow | tert-Butyl 5-chloroindoline-1-carboxylate | 75–85 | Selective chlorination at 5-position |

| 3 | Above + NBS, catalytic NH4OAc, RT | This compound | 80–85 | Selective bromination at 7-position |

| 4 | Purification by crystallization or chromatography | Pure final compound | — | Characterization by NMR, MS, X-ray |

Research Outcomes and Analytical Data

Yields:

Optimized conditions, especially using continuous flow synthesis for chlorination, yield the 5-chloro intermediate in up to 85% purity and yield. Bromination proceeds efficiently with yields around 80–85%.-

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the substitution pattern and Boc protection.

- High-resolution mass spectrometry (HRMS) confirms molecular weight consistent with C13H13BrClNO2.

- X-ray crystallography, when performed, validates the regioselective halogenation and overall structure.

Advantages of Continuous Flow Synthesis:

- Enhanced reaction rates and throughput for chlorination step.

- Improved product purity, reducing need for extensive chromatographic purification.

- Safer handling of halogenating agents and better reaction control.

Summary of Preparation Methods

| Aspect | Methodology | Outcome/Notes |

|---|---|---|

| Nitrogen Protection | Reaction with di-tert-butyl dicarbonate (Boc2O) and base | Stable Boc-protected indoline |

| 5-Chlorination | N-chlorosuccinimide (NCS), catalytic ammonium acetate, continuous flow or batch | Selective 5-chloro substitution, 75–85% yield |

| 7-Bromination | N-bromosuccinimide (NBS), catalytic ammonium acetate | Selective 7-bromo substitution, ~80–85% yield |

| Purification | Crystallization or chromatography | High purity final product |

| Characterization Techniques | NMR, HRMS, X-ray crystallography | Confirmed structure and substitution pattern |

Chemical Reactions Analysis

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the indoline ring can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.

Oxidation Reactions: The indoline ring can be oxidized to form indole derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms or reduce the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.

Chemical Biology: The compound is utilized in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

Material Science: It is employed in the development of organic materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms and the ester group enhances its binding affinity to these targets, leading to modulation of biological pathways. The compound can inhibit or activate specific enzymes, thereby affecting cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares tert-Butyl 7-bromo-5-chloroindoline-1-carboxylate with structurally related indoline derivatives:

Key Observations:

- Lipophilicity : The bromo and chloro groups likely elevate the logP value relative to hydroxylated analogs (e.g., tert-Butyl 6-hydroxyindoline-1-carboxylate), improving membrane permeability but reducing aqueous solubility .

- TPSA and Bioavailability : The absence of polar groups (e.g., -OH) results in a lower topological polar surface area (TPSA) compared to hydroxy derivatives, suggesting better absorption in drug design contexts .

Stability and Reactivity

- Thermal Stability : Halogenated indolines generally exhibit higher thermal stability than hydroxylated derivatives due to reduced hydrogen-bonding interactions .

- Reactivity in Cross-Coupling : The 7-Br and 5-Cl substituents position the compound as a candidate for Suzuki-Miyaura coupling, leveraging bromine’s superior leaving-group ability over chlorine .

Biological Activity

Tert-butyl 7-bromo-5-chloroindoline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including bromination and chlorination processes. The compound can be synthesized from indoline derivatives through various methods, often utilizing tert-butyl carboxylate as a key reagent. The synthetic pathway generally includes:

- Bromination : Introduction of bromine at the 7-position.

- Chlorination : Chlorine is introduced at the 5-position.

- Carboxylation : Formation of the carboxylate group.

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Studies have shown that indoline derivatives exhibit significant antibacterial properties, particularly against Gram-positive bacteria. For instance, compounds similar to this compound have demonstrated inhibition of bacterial enzymes such as DapE, which is critical for bacterial cell wall synthesis. The inhibition rate can vary significantly based on structural modifications.

| Compound | Inhibition (%) at 200 µM |

|---|---|

| This compound | TBD |

| Indoline derivative A | 42% |

| Indoline derivative B | 20% |

Anticancer Activity

Indolines are known to possess anticancer properties, with several studies indicating their ability to induce apoptosis in cancer cells. For example, compounds structurally related to this compound have been shown to halt cell cycle progression in specific cancer cell lines.

Case Study : A recent study evaluated the cytotoxic effects of various indoline derivatives on human cancer cell lines. The results indicated that certain derivatives led to significant cell death at micromolar concentrations.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of halogen substituents (bromine and chlorine) at specific positions on the indoline core enhances biological activity. Modifications to the tert-butyl group also affect solubility and bioavailability, which are crucial for therapeutic efficacy.

Research Findings

Recent research has focused on optimizing the biological activity of indoline derivatives through computational modeling and high-throughput screening methods. For instance:

- Molecular Docking Studies : These studies have provided insights into how this compound interacts with target proteins involved in bacterial resistance and cancer progression.

- In Vivo Studies : Preliminary in vivo studies suggest that these compounds may exhibit favorable pharmacokinetic properties, although further studies are needed to confirm efficacy and safety profiles.

Q & A

Q. What are the common synthetic routes for tert-butyl 7-bromo-5-chloroindoline-1-carboxylate, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites (e.g., indoline nitrogen) .

- Halogenation : Bromination and chlorination at specific positions using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride under controlled temperatures (0–25°C) .

- Cyclization : Formation of the indoline ring via palladium-catalyzed cross-coupling or acid-mediated cyclization .

Optimization : - Monitor reaction progress via TLC or HPLC.

- Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for Boc protection) .

- Purify via column chromatography, and confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, especially near halogen substituents .

- Mass Spectrometry : Use HRMS (ESI or EI) to confirm molecular ion [M+H]⁺ and isotopic patterns from bromine/chlorine .

- Crystallography :

- X-ray Diffraction : Employ SHELXL for structure refinement, particularly addressing heavy-atom (Br/Cl) anisotropy .

- Software : WinGX/ORTEP for visualizing displacement ellipsoids and validating bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns or unexpected mass spectrometry peaks)?

- Methodological Answer :

- NMR Anomalies :

- Use variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria) .

- Compare experimental data with DFT-calculated chemical shifts (Gaussian or ORCA software) .

- Mass Spectrometry :

- Investigate fragment pathways via tandem MS/MS and isotopic labeling (e.g., deuterated solvents) to confirm unexpected fragments .

Q. What strategies are recommended for overcoming challenges in X-ray crystallographic refinement of this compound, especially with heavy atoms like bromine and chlorine?

- Methodological Answer :

- Refinement :

- Use SHELXL’s TWIN and BASF commands to model twinning or disorder caused by bulky tert-butyl groups .

- Apply anisotropic displacement parameters (ADPs) for Br/Cl atoms to reduce residual electron density .

- Validation :

- Check for overfitting using R-free values and the CheckCIF tool .

Q. How does the electronic influence of bromine and chlorine substituents affect the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling :

- Bromine’s lower electronegativity (vs. chlorine) enhances oxidative addition with Pd(0) catalysts .

- Use XPhos or SPhos ligands to stabilize intermediates in aryl bromide couplings .

- Buchwald-Hartwig Amination :

- Chlorine’s electron-withdrawing effect slows C–N bond formation; optimize with BrettPhos or t-BuXPhos ligands .

Q. What are the key considerations for designing stability studies under varying pH, temperature, or solvent conditions?

- Methodological Answer :

- Experimental Design :

- Forced Degradation : Expose to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal (40–80°C) conditions .

- Analytical Monitoring : Use HPLC-DAD/MS to track degradation products (e.g., tert-butyl cleavage or indoline ring oxidation) .

- Storage :

- Store in amber vials at –20°C under inert gas (Ar/N₂) to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.